molecular formula C9H10N2O3 B1169837 PMAP-37 CAS No. 166801-32-7

PMAP-37

Cat. No.: B1169837
CAS No.: 166801-32-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PMAP-37 (Porcine Myeloid Antimicrobial Peptide 37) is a 37-amino-acid cationic cathelicidin first isolated from pig bone marrow, known for its broad-spectrum antimicrobial properties and immunomodulatory functions . This peptide exhibits potent in vitro activity against both Gram-negative (e.g., Escherichia coli) and Gram-positive bacteria (e.g., Bacillus globigii), with one recent study reporting minimum bactericidal concentrations (MBCs) of 5 μM and 2.5 μM, respectively . Its primary mechanism of action involves rapid permeabilization of the bacterial outer and inner membranes, leading to cell death, often within 5 minutes of exposure . Beyond its direct antibacterial role, this compound demonstrates significant immunomodulatory capacity. It can neutralize nitric oxide production in macrophages and potently inhibit the binding of LPS (lipopolysaccharide), Lipid A, and LTA (lipoteichoic acid) to immune cells, thereby reducing inflammatory responses triggered by these agents . Furthermore, research has highlighted its antiviral potential, showing efficacy against the porcine epidemic diarrhea virus (PEDV), underscoring its multifunctional nature . An analog, this compound(F34-R), created by substituting arginine for phenylalanine at position 34, displays enhanced antibacterial activity, improved stability across a range of pH and temperatures, and has shown impressive therapeutic efficacy in animal infection models, in some cases comparable to traditional antibiotics . Its effectiveness in disrupting microbial membranes and low hemolytic activity at bactericidal concentrations make it a promising candidate for developing novel anti-infectives and applications such as food preservation . This compound thus represents a versatile tool for researchers studying innate immunity, host defense peptides, and novel therapeutic strategies against drug-resistant bacteria and viruses.

Properties

CAS No.

166801-32-7

Molecular Formula

C9H10N2O3

Synonyms

PMAP-37

Origin of Product

United States

Molecular Biology, Gene Expression, and Synthetic Methodologies for Pmap 37

cDNA Cloning and Gene Expression Profiling of PMAP-37 Precursors

The discovery and characterization of this compound involved advanced molecular biological techniques, beginning with the identification and cloning of its precursor gene. This compound is derived from a larger precursor polypeptide, which is initially expressed as a 167-residue protein. This precursor includes a preproregion that exhibits high similarity to corresponding regions in cathelicidin (B612621) congeners found in other mammalian species, such as cattle and rabbits.

The process of obtaining this compound through molecular biological means typically involves extracting RNA from porcine bone marrow cells, followed by cDNA cloning. Early research utilized a molecular biological approach based on the homology of preproregions in various antibacterial peptide precursors to clone the pig bone marrow cDNA encoding this novel polypeptide.

The gene expression of this compound and other porcine host defense peptides can be influenced by various factors. For instance, studies have shown that short-chain fatty acids like butyrate (B1204436) can induce the expression of this compound in porcine intestinal epithelial cells, specifically IPEC-J2 and 3D4/31 cell lines. However, measuring the exact fold induction of this compound by such treatments can sometimes be challenging due to its undetectable expression levels in untreated control cells. Gene expression profiling using techniques like real-time PCR has revealed differential expression patterns of this compound mRNA in various porcine tissues, with some indigenous pig breeds, such as Min pigs, exhibiting higher expression levels in most tissues compared to Landrace pigs.

Heterologous Expression Systems for this compound and its Analogs (e.g., Pichia pastoris Recombinant Production)

To overcome the limitations associated with extracting natural this compound from its biological source and to facilitate the production of modified variants, heterologous expression systems have been developed. Recombinant production offers a scalable and cost-effective alternative for obtaining antimicrobial peptides. Among the various microbial hosts, Pichia pastoris has emerged as a promising system for the expression of AMPs, including this compound and its analogs.

A notable example of successful heterologous expression involves this compound(F34-R), an analog of this compound where a phenylalanine residue at position 34 is replaced by arginine. Researchers have constructed a plasmid, specifically pPICZα-PMAP-37(F34-R)-A, which carries the gene encoding this modified peptide. This plasmid is then introduced into Pichia pastoris strains, leading to the recombinant production of a highly active peptide. The Pichia pastoris expression system has been shown to yield a recombinant peptide with potent antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Recombinant production in Pichia pastoris not only allows for efficient synthesis but also facilitates the study and modification of peptides like this compound. The table below summarizes key aspects of this compound(F34-R) recombinant production in Pichia pastoris:

CharacteristicDetailSource
Expressed Peptide This compound(F34-R) (analog of this compound)
Host System Pichia pastoris
Expression Plasmid pPICZα-PMAP-37(F34-R)-A
Resulting Activity High antimicrobial activity against Gram-positive and Gram-negative bacteria

Chemical Synthesis Techniques for this compound and Peptide Derivatives

Beyond biological production, chemical synthesis plays a crucial role in obtaining this compound and its numerous peptide derivatives, offering precision in sequence control and the ability to incorporate non-natural amino acids or modifications. Solid-phase peptide synthesis (SPPS) is a widely utilized technique for this purpose.

The chemical synthesis of this compound and its analogs, such as Chol-37(F34-R), often employs Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis protocols. In this method, amino acids are sequentially added to a growing peptide chain anchored to an insoluble resin. Each amino acid carries a temporary Fmoc protecting group on its N-terminus, which is removed before the addition of the next amino acid.

Trifluoroacetic acid (TFA) is an essential reagent in the SPPS process, particularly for the deprotection of amino acids and for cleaving the synthesized peptide from the resin. Consequently, the final peptide product may contain TFA salts. Modifications, such as N-terminal cholesterol modification to enhance hydrophobicity and antimicrobial activity, can also be achieved through chemical synthesis.

This synthetic flexibility allows for the creation and study of various this compound analogs with altered properties, including increased positive charge, modulated hydrophobicity, or enhanced stability, contributing to a deeper understanding of their structure-activity relationships.

Mechanistic Investigations of Pmap 37 S Biological Activities

Molecular Interactions with Microbial Membranes

PMAP-37's potent antimicrobial efficacy is largely attributed to its direct interactions with and disruption of microbial cell membranes.

Mechanisms of Membrane Permeabilization and Disruption

This compound swiftly induces the permeabilization of both the outer and inner membranes of Escherichia coli within approximately 5 minutes. This rapid action is characteristic of many antimicrobial peptides, which primarily function by disrupting bacterial cell membrane integrity, leading to the leakage of intracellular contents and ultimately cell death.

The mechanism of membrane interaction is driven by key physicochemical properties of the peptide. Its net positive charge facilitates initial electrostatic interactions with the negatively charged phospholipid molecules present on bacterial cell membranes. Following this electrostatic attraction, the hydrophobic regions of this compound then insert into the lipid bilayer, disrupting its ordered structure and forming pores. this compound is recognized as a strong membrane-active peptide, capable of permeating the intracellular membrane of bacteria at concentrations as low as 0.2-1 µM.

Studies on this compound analogs, such as this compound(F34-R), further illustrate this mechanism, showing that these peptides can effectively destroy bacterial cell membrane integrity, leading to cell lysis. Experimental evidence, including fluorescence-based membrane permeability assays, demonstrates that this compound and its analogs cause significant damage to bacterial membranes, indicated by increased red fluorescence within bacterial cells. The disruption manifests as an increase in nucleotide leakage from bacterial cells, occurring significantly within 30 minutes of this compound(F34-R) treatment, confirming the loss of membrane integrity and the efflux of cytoplasmic contents.

Antimicrobial peptides often employ various models for membrane disruption, including the barrel-stave, carpet-like, and toroidal-pore mechanisms . While specific details for this compound are being elucidated, its action against bacterial membranes aligns with these general principles observed in other cathelicidins and membrane-active peptides.

Role of Amphipathic Helical Conformation in Membrane Activity

A crucial structural characteristic contributing to this compound's membrane activity is its amphipathic alpha-helical conformation. In aqueous solution, this compound typically exists as a random coil. However, upon exposure to membrane-mimetic environments, such as those containing trifluoroethanol (TFE), the peptide undergoes a conformational transition to an ordered, predominantly helical structure. This behavior is characteristic of amphipathic alpha-helices, where one face of the helix is hydrophilic and the other is hydrophobic, enabling efficient interaction with the lipid bilayer. This amphiphilic nature is vital for the peptide's ability to partition into and destabilize bacterial membranes. Enhanced alpha-helicity in antimicrobial peptides is generally associated with increased antimicrobial potency.

Evidence of Pore Formation and Cell Lysis Phenomena

Direct evidence supports this compound's ability to induce pore formation and subsequent cell lysis. The peptide has been shown to permeabilize the inner membrane of Escherichia coli, a critical step leading to bacterial death. As observed with its analog this compound(F34-R), the peptide effectively destroys the integrity of the cell membrane, resulting in pronounced cell lysis. This disruption is further evidenced by the leakage of total nucleotides from bacterial cells treated with this compound(F34-R), signifying significant damage to the membrane and loss of cytoplasmic contents. Furthermore, this compound's capacity to inhibit LPS binding to macrophages and neutralize the negative surface charge of E. coli membranes and LPS micellar surfaces, as shown by flow cytometric and zeta potential analyses, indicates its direct interaction with and initial destabilization of microbial envelopes, which is a prerequisite for pore formation and subsequent cell lysis.

Intracellular Targets and Biochemical Pathway Modulation in Microorganisms

While this compound primarily acts through membrane disruption, antimicrobial peptides can also exert their effects by interacting with intracellular targets and modulating biochemical pathways within microorganisms. For instance, related antimicrobial peptides, such as PMAP-36, have been observed to induce the clustering of DNA and ribosomes at minimum bactericidal concentrations, suggesting an interference with intracellular processes. Additionally, PMAP-36 might facilitate the uptake of antibiotics like tetracycline, thereby influencing the synthesis of DNA and ribosomes. Although specific direct intracellular targets for this compound are not as extensively documented as its membrane-lytic activities, by analogy to other AMPs, it is plausible that this compound could also influence vital intracellular functions once it gains entry into the microbial cell.

Mechanisms of Antiviral Activity (e.g., against Porcine Epidemic Diarrhea Virus)

Initial research indicated that this compound exhibited antiviral activity, including against Porcine Epidemic Diarrhea Virus (PEDV). This suggested a potential role for this compound in combating viral infections. However, more recent and detailed investigations into the antiviral mechanisms of cathelicidins against PEDV have presented a nuanced picture. A study published in 2024 evaluated the anti-PEDV activity of several pig-derived antimicrobial peptides (including PMAP-36, PMAP-23, PR-39, and PG-1) and found that none of these porcine peptides exhibited significant inhibitory effects, even at higher doses. In contrast, human LL-37 and chicken CATH-B1 demonstrated strong inhibitory effects against PEDV infection in vitro. The antiviral mechanism observed for effective cathelicidins like LL-37 against PEDV involved direct interaction with the virus, altering viral morphology and causing aggregation of viral particles, which in turn reduced viral infectivity.

Immunomodulatory Mechanisms at the Cellular Level

Beyond its direct antimicrobial effects, this compound also possesses immunomodulatory properties at the cellular level, contributing to host defense indirectly. This compound has been shown to neutralize nitric oxide production in macrophage cell lines that were stimulated with various forms of lipopolysaccharide (LPS), Lipid A, or lipoteichoic acid (LTA), demonstrating a dose-dependent effect. Furthermore, flow cytometric analysis confirmed this compound's ability to inhibit the binding of LPS to macrophages, suggesting a mechanism by which it can attenuate inflammatory responses triggered by bacterial components.

This immunomodulatory capacity aligns with the dual functionality observed in many antimicrobial peptides, which not only directly combat pathogens but also stimulate the immune system to eliminate them. Similar cathelicidins, such as PMAP-36, have been reported to neutralize LPS, inhibit LPS-induced macrophage activation, and induce the expression of chemokines like CCL-2. These findings indicate that this compound likely participates in a broader network of immune modulation, influencing cellular responses to infection and inflammation, consistent with the diverse immunomodulatory roles of other host defense peptides like LL-37, which can modulate monocytes, macrophages, and dendritic cells, neutralize LPS, and influence cytokine production.

Data Tables

Below are interactive tables summarizing key research findings related to this compound's biological activities.

Table 1: Membrane Permeabilization and Disruption Characteristics of this compound

CharacteristicObservationReference
Permeabilization Speed Rapid permeabilization of E. coli outer and inner membranes within 5 minutes.
Membrane Permeation Concentration Strong membrane-active peptide, permeates intracellular bacterial membranes at 0.2-1 µM.
Effect on Membrane Integrity (this compound(F34-R) analog) Destroys cell membrane integrity leading to cell lysis. Fluorescence assays show increased red fluorescence, indicating significant damage. Causes significant nucleotide leakage within 30 minutes.
Interaction with LPS/Membrane Charge Inhibits LPS binding to macrophages and neutralizes the negative charge of E. coli membrane and LPS micellar surfaces.

Table 2: Antiviral Activity Observations of this compound against PEDV

PeptideObservationReference
This compound Earlier reports indicated antiviral activity against Porcine Epidemic Diarrhea Virus (PEDV).
Porcine Peptides (including PMAP-36, PMAP-23, PR-39, PG-1) More recent studies (2024) found no inhibitory effects against PEDV, even at higher doses.
Human LL-37 & Chicken CATH-B1 Demonstrated strong inhibitory effects against PEDV, significantly reducing infection. Mechanisms include direct interaction with the virus, affecting morphology, and causing aggregation of viral particles, leading to reduced infectivity. LL-37 was also shown to enter Vero cells, suggesting a possible immunomodulatory antiviral mode of action.

Modulation of Inflammatory Mediator Production (e.g., Nitric Oxide)

This compound has been demonstrated to effectively modulate the production of inflammatory mediators, specifically neutralizing nitric oxide (NO) in activated immune cells. Research indicates that this compound achieves this neutralization in a dose-dependent manner when applied to macrophage cell lines stimulated with various inflammatory agents. These stimuli include different forms of Lipopolysaccharide (LPS), Lipid A, or Lipoteichoic Acid (LTA), all of which are known to trigger significant NO production in macrophages as part of the host inflammatory response . The ability of this compound to reduce NO levels suggests a crucial role in dampening excessive inflammatory reactions that can be detrimental to host tissues.

Table 1: Summary of this compound's Modulation of Inflammatory Mediator Production

Inflammatory MediatorStimulusEffect of this compoundMechanism/Observations
Nitric Oxide (NO)LPS, Lipid A, LTANeutralized production in a dose-dependent manner Observed in macrophage cell lines, indicating an anti-inflammatory action

Inhibition of Pathogen-Associated Molecular Pattern (PAMP) Binding to Host Cells (e.g., Lipopolysaccharide)

A key mechanism underlying this compound's immunomodulatory effects involves its capacity to inhibit the binding of pathogen-associated molecular patterns (PAMPs) to host cells. Notably, this compound has been shown to inhibit the binding of Lipopolysaccharide (LPS) to macrophages . LPS, a major PAMP found in the outer membrane of Gram-negative bacteria, is a potent activator of innate immune responses, leading to inflammation through its interaction with host receptors like Toll-like receptor 4 (TLR4) .

The inhibitory effect of this compound on LPS binding was confirmed through flow cytometric analysis . Furthermore, mechanistic investigations using zeta potential analysis revealed that this compound possesses the ability to neutralize the negative charge present on both the E. coli bacterial membrane and the micellular surfaces of LPS . This neutralization of charge is critical, as LPS, an amphiphilic molecule, can form micelles in aqueous environments, and its interaction with host cells is significantly influenced by its charge and presentation . By directly interacting with and neutralizing the negative charges of LPS, this compound can prevent LPS from effectively binding to and activating macrophage receptors, thereby mitigating the downstream inflammatory cascade.

Table 2: Summary of this compound's Inhibition of PAMP Binding

PAMP InvolvedHost Cell TypeEffect of this compound on BindingMechanistic Insight
Lipopolysaccharide (LPS)MacrophagesInhibits LPS binding Confirmed by flow cytometric analysis
LPS/ E. coli membranesN/ANeutralizes negative charge Demonstrated by zeta potential analysis on LPS micellular surfaces and E. coli membranes

Spectrum of Biological Efficacy in Preclinical Models

Broad-Spectrum Antimicrobial Activity Against Bacterial Pathogens

PMAP-37 and its analogs demonstrate potent broad-spectrum antimicrobial activity by disrupting bacterial cell membranes, leading to cell lysis . This mechanism contributes to its effectiveness against a wide range of bacterial strains, with a reduced risk of bacterial resistance compared to traditional antibiotics .

Efficacy Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Salmonella typhimurium)

This compound exhibits significant efficacy against various Gram-negative bacterial strains. Studies have shown its inhibitory effects on Escherichia coli and Salmonella typhimurium . For instance, this compound(F34-R), an analog with enhanced activity, demonstrated minimum inhibitory concentration (MIC) values ranging from 0.12 to 0.24 µg/mL against Salmonella typhimurium, E. coli O157, and E. coli . This compound itself showed minimum bactericidal concentrations (MBCs) of 5 µM against Escherichia coli .

Analogs such as this compound(K20/27-I) have shown approximately four-fold increases in antimicrobial activity against Shigella flexneri CICC 21534 and Salmonella typhimurium SL1344 compared to the original this compound . This compound(R13-I) also exhibited lower MICs against two tested Gram-negative strains than this compound .

The antimicrobial activity of this compound and its analogs is often higher against Gram-negative bacteria than against Gram-positive bacteria . This efficacy stems from its ability to rapidly permeabilize the outer and inner membranes of E. coli within five minutes, as well as neutralize the negative charge of the E. coli membrane and LPS micellular surfaces .

Table 1: In Vitro Antimicrobial Activity of this compound and its Analogs against Gram-Negative Bacteria

Compound / AnalogBacterial StrainMIC (µg/mL)MBC (µM)NotesReferences
This compound(F34-R)Salmonella typhimurium0.12-0.24-Broad-spectrum, disrupts cell membrane
This compound(F34-R)Escherichia coli O1570.12-0.24-Broad-spectrum, disrupts cell membrane
This compound(F34-R)Escherichia coli0.12-0.24-Broad-spectrum, disrupts cell membrane
This compoundEscherichia coli-5Rapid membrane permeabilization
This compound(K20/27-I)Shigella flexneri CICC 21534~4-fold increase in activity over this compound-Enhanced activity due to increased hydrophobicity
This compound(K20/27-I)Salmonella typhimurium SL1344~4-fold increase in activity over this compound-Enhanced activity due to increased hydrophobicity
This compound(R13-I)Two Gram-negative strainsLower than this compound-Enhanced activity due to increased hydrophobicity

Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus globigii)

This compound and its derivatives also exhibit considerable activity against Gram-positive bacterial strains . This compound(F34-R) has shown effectiveness against Staphylococcus aureus, Listeria monocytogenes, and Bacillus subtilis, with MIC values also in the range of 0.12 to 0.24 µg/mL . This compound demonstrated an MBC of 2.5 µM against Bacillus globigii .

The antimicrobial activity of this compound is generally within the 1-4 µM range for both Gram-positive and Gram-negative bacteria . Modifications to this compound, such as the N-terminal cholesterol modification to create Chol-37(F34-R), have been shown to further increase antimicrobial activity in vitro .

Table 2: In Vitro Antimicrobial Activity of this compound and its Analogs against Gram-Positive Bacteria

Compound / AnalogBacterial StrainMIC (µg/mL)MBC (µM)NotesReferences
This compound(F34-R)Staphylococcus aureus0.12-0.24-Broad-spectrum, disrupts cell membrane
This compound(F34-R)Listeria monocytogenes0.12-0.24-Broad-spectrum, disrupts cell membrane
This compound(F34-R)Bacillus subtilis0.12-0.24-Broad-spectrum, disrupts cell membrane
This compoundBacillus globigii-2.5-
Chol-37(F34-R)Staphylococcus aureus ATCC25923Higher activity than this compound(F34-R)-N-terminal cholesterol modification

Studies on Anti-Biofilm Formation and Biofilm Eradication Capabilities in Preclinical Contexts

Antimicrobial peptides (AMPs) like this compound are recognized for their potential anti-biofilm activities . Specifically, the analog Chol-37(F34-R), a cholesterol-modified derivative of this compound(F34-R), demonstrated effective anti-biofilm activity in preclinical studies . This analog is believed to exert its anti-biofilm effect by enhancing the permeability of bacterial membranes, thereby disrupting biofilm integrity and potentially eradicating preformed biofilms .

Antiviral Efficacy in Preclinical in vitro and in vivo Models

Beyond its antibacterial properties, this compound has demonstrated antiviral efficacy in preclinical models. Notably, this compound exhibited antiviral activity against an important porcine pathogen, the porcine epidemic diarrhea virus (PEDV) . These findings highlight the multifunctional properties of this compound, suggesting its potential broader application beyond bacterial infections .

Preclinical in vivo Pharmacodynamic Characterization in Animal Models

Preclinical in vivo studies using animal models are crucial for characterizing the pharmacodynamic properties of antimicrobial agents, including their influence on pathogen burden. This compound and its analogs have been evaluated in various experimental infection models.

Influence on Pathogen Burden in Experimental Infection Models

In mouse models of bacterial infection, this compound analogs have shown a significant influence on pathogen burden. This compound(K20/27-I) demonstrated clear therapeutic effects in mice infected with Staphylococcus aureus ATCC25923 or Salmonella typhimurium SL1344. These effects included reductions in tissue bacterial loads and improved survival rates .

Similarly, this compound(F34-R) exhibited impressive therapeutic efficacy in bacterial infection models, leading to a reduction in bacterial burden and inflammatory damage in the lung and liver . This resulted in reduced mortality in infected animals. Its therapeutic effect was observed to be comparable to, and in some cases even superior to, that of the antibiotic ceftiofur (B124693) sodium, particularly in a Listeria monocytogenes CICC21533 infection model .

The cholesterol-modified analog, Chol-37(F34-R), also displayed excellent bactericidal efficacy and impressive therapeutic effects in vivo . In an S. aureus ATCC25923-infected peritonitis model, Chol-37(F34-R) significantly reduced systemic bacterial burden and alleviated organ damage .

Table 3: Preclinical in vivo Influence of this compound Analogs on Pathogen Burden and Therapeutic Outcomes

Compound / AnalogAnimal ModelPathogenKey Findings on Pathogen Burden / Therapeutic EffectReferences
This compound(K20/27-I)MiceStaphylococcus aureus ATCC25923Reduced tissue bacterial loads, improved survival rates
This compound(K20/27-I)MiceSalmonella typhimurium SL1344Reduced tissue bacterial loads, improved survival rates
This compound(F34-R)Infected miceBacterial infections (e.g., Listeria monocytogenes CICC21533)Reduced bacterial burden in lung and liver, reduced mortality, comparable to/superior to ceftiofur sodium
Chol-37(F34-R)Mice (peritonitis model)Staphylococcus aureus ATCC25923Reduced systemic bacterial burden, alleviated organ damage

Modulation of Host Physiological Responses in Infectious Challenges

This compound is recognized as an antimicrobial peptide (AMP) that has been investigated for its potential role in infectious challenges. While research predominantly highlights its direct antibacterial efficacy, there are indications of its involvement or assessment in the context of host physiological responses.

Preclinical studies have explored this compound, often alongside other antimicrobial peptides such as PR-39 and PMAP-36, for their effects on bacterial growth in specific contexts, such as liquid-stored boar semen . This application touches upon an infectious challenge within a host-related biological fluid, where the quality of the fluid, impacted by bacterial presence, could be considered a physiological response. However, detailed findings concerning specific host physiological modulations beyond bacterial inhibition in this context are not extensively elucidated in readily available general search results .

Further research has assessed this compound, among other host defense peptides like β-defensins (e.g., pBD1, pBD2), in relation to host defensin (B1577277) production. This suggests an interest in understanding how this compound might influence or be part of the host's innate immune response. For instance, studies involving treatments like sodium butyrate (B1204436) have investigated their effects on the expression of peptides including this compound, implying that its presence or activity might be modulated by host factors that influence immune responses. Butyrate, for example, has been shown to induce host defensin production and activate innate and adaptive immune responses, and this compound's assessment in this context points to its relevance within the broader host defense mechanism against bacterial infections.

However, detailed research findings specifically outlining this compound's direct modulation of various host physiological responses—such as specific cytokine profiles, immune cell recruitment, or comprehensive anti-inflammatory effects—with accompanying data tables in preclinical models of infectious challenges are not prominently available in the general search results. The current body of readily accessible information primarily emphasizes this compound's direct antimicrobial properties against bacterial pathogens.

Structure Activity Relationship Sar Studies and Analog Design

Impact of Amino Acid Substitutions on Biological Activity

Amino acid substitutions are a key strategy for manipulating the biological activity of antimicrobial peptides, including PMAP-37. Modifying the amino acid sequence can significantly alter properties such as hydrophobicity and charge, which are crucial for antimicrobial potency . For instance, substituting amino acids can enhance hydrophobicity, thereby improving the peptide's ability to inhibit pathogenic bacteria .

Research has shown that replacing certain amino acids in this compound can have a profound impact on its antimicrobial efficacy. For example, the analog this compound(F34-R) was developed by substituting Phenylalanine (F) at position 34 with Arginine (R). This substitution resulted in an increase in the peptide's positive charge (from +9 to +10) and a slight improvement in its amphipathy, leading to enhanced antibacterial activity without apparent hemolytic effects on erythrocytes . Similarly, substituting Lysine (K) at positions 20 and 27 with Isoleucine (I) in this compound, forming this compound(K20/27-I), significantly increased the peptide's hydrophobicity . This modification not only inhibited the growth of most bacteria but also showed excellent therapeutic effects in infected mice .

Role of Net Charge and Hydrophobicity in Antimicrobial Potency

The net charge and hydrophobicity are critical parameters governing the antimicrobial potency of AMPs like this compound. A moderate net positive charge is essential for the initial interaction of peptides with the negatively charged phospholipid molecules of bacterial cell membranes . This electrostatic attraction facilitates the binding of the peptide to the bacterial surface. Following this interaction, sufficient hydrophobicity allows the peptide to insert into the lipid bilayers and disrupt the membrane, potentially through pore formation or micellization, leading to cytoplasmic leakage and cell death .

Studies on this compound and its analogs illustrate this principle. This compound itself possesses high hydrophobicity and a relatively low net charge compared to some of its enhanced analogs . Increasing the net positive charge of AMPs, within a certain range, generally enhances their antimicrobial activity . For example, studies on other AMPs have shown that increasing the net charge to +8 can enhance antimicrobial activity without affecting hemolytic properties, although higher charges (e.g., +9 and +10) might also boost hemolytic activity . Furthermore, increasing the proportion of hydrophobic amino acids in AMPs has been shown to significantly improve their antibacterial activity . The combined optimization of both net charge and hydrophobicity is crucial for achieving potent and selective antimicrobial action .

Design and Functional Characterization of this compound Analogs

Several this compound analogs have been designed and characterized to improve its antimicrobial properties, often by altering charge and hydrophobicity.

This compound(F9-R): This analog involves the substitution of Phenylalanine (F) at position 9 with Arginine (R). Compared to the native this compound, this compound(F9-R) has shown stronger antimicrobial activity against Shigella flexneri CICC21534 .

This compound(F34-R): This analog features the substitution of Phenylalanine (F) at position 34 with Arginine (R). This modification resulted in an increase in the peptide's positive charge and improved amphipathy, leading to enhanced antibacterial activity . In vitro, this compound(F34-R) exhibited higher antimicrobial activity than this compound, and in vivo studies demonstrated its potential as an antibacterial agent, with efficacy comparable to or even exceeding that of some antibiotics in animal models of bacterial infection . While it showed higher activity against most bacterial strains, its activity against S. flexneri CICC21534 was noted to be lower than this compound and this compound(F9-R) .

This compound(K20/27-I): This analog was created by replacing Lysine (K) at positions 20 and 27 with Isoleucine (I) . This substitution significantly increased the hydrophobicity of this compound . This compound(K20/27-I) demonstrated enhanced antibacterial activity, including a remarkable ~4-fold increase against Shigella flexneri CICC 21534 and Salmonella typhimurium SL1344 . It also showed excellent therapeutic effects in mice infected with Staphylococcus aureus ATCC 25923 and Salmonella typhimurium SL1344, exhibiting improved pH and thermal stability . This analog is considered a potential antibiotic substitute for bacterial infections .

The comparative activities of these analogs are summarized below:

This compound AnalogAmino Acid SubstitutionChange in PropertyKey Antimicrobial FindingsTherapeutic Effects (in vivo)
This compound(F9-R)Phe9 → ArgIncreased positive chargeStronger activity against S. flexneri CICC21534 -
This compound(F34-R)Phe34 → ArgIncreased positive charge (+9 to +10), improved amphipathyHigher antimicrobial activity in vitro against most strains; lower activity against S. flexneri CICC21534 compared to this compound and this compound(F9-R) Comparable or superior to antibiotics in animal infection models
This compound(K20/27-I)Lys20 → Ile, Lys27 → IleIncreased hydrophobicityInhibited most bacterial strains; ~4-fold increase against S. flexneri CICC 21534 and S. typhimurium SL1344 Excellent therapeutic effects in mice infected with S. aureus ATCC 25923 and S. typhimurium SL1344

Conjugation Strategies and Chemical Modifications to Enhance Functional Properties

Conjugation strategies and chemical modifications represent additional avenues to enhance the functional properties of this compound and its analogs, primarily by altering their physicochemical characteristics and stability.

Other forms of fatty acid modifications have also been explored for AMPs. While the conjugation of longer fatty acids (e.g., 12–14 carbons) can result in better antimicrobial activity, they may also lead to higher toxicity in eukaryotic cells, highlighting the importance of balancing efficacy with safety . These conjugation and modification strategies provide diverse approaches to optimize this compound's therapeutic profile for potential clinical applications.

Stability Profile and Bacterial Resistance Mechanisms in Research Settings

Evaluation of pH and Thermal Stability in Preclinical Assays

PMAP-37 and its analogs have demonstrated varying degrees of pH and thermal stability in preclinical assays. Generally, this compound analogs, such as this compound(F9-R), this compound(F34-R), and this compound(F9/34-R), exhibit stability across a broad pH range, specifically retaining stable antibacterial activity after exposure to solutions with pH values from 2 to 8/9 . Another analog, this compound(K20/27-I), also showed good pH stability .

Regarding thermal stability, this compound analogs generally display increased resilience to heat. For instance, this compound(F34-R) maintained over 60% of its antibacterial activity even after being boiled for two hours . Research indicates that this compound(K20/27-I) also exhibits thermal stability . While some studies suggest that this compound itself can be susceptible to pH conditions, affecting its stability and biological activity against bacterial biofilm infections, its analogs often show improved characteristics .

The stability of this compound and its analogs at different pH and temperatures can be summarized as follows:

CompoundpH Stability RangeThermal Stability (Retention of Activity)
This compound analogs (general)pH 2 to 8/9 (stable antibacterial activity) Increased thermal stability
This compound(F34-R)Stable across pH 2 to 8/9 >60% antibacterial activity after 2 hours of boiling
This compound(K20/27-I)Exhibited pH stability Exhibited thermal stability
This compoundSusceptible to pH conditions, affecting stability (Information not explicitly detailed for original this compound, but analogs show improvement)

Proteolytic Resistance and Stability in Biological Milieus

Antimicrobial peptides (AMPs), including this compound, can be susceptible to proteolytic degradation in biological milieus, which can limit their therapeutic application . For instance, it has been noted that this compound can be susceptible to proteolytic activity in complex environments such as wound fluid, which may compromise its biological activity against bacterial biofilm infections .

However, modifications to this compound have shown promise in enhancing its proteolytic resistance. For example, N-terminal cholesterol modification of this compound(F34-R) to create Chol-37(F34-R) resulted in high stability in various environments, including serum . This suggests that specific modifications can mitigate the proteolytic challenges faced by the original peptide in biological systems .

Analysis of Bacterial Resistance Development Pathways to this compound and its Analogs

Antimicrobial peptides, like this compound, are seen as potential alternatives to conventional antibiotics due to their distinct killing mechanisms and a reduced risk of bacterial resistance development . Unlike traditional antibiotics that often have specific intracellular targets, AMPs typically act by disrupting bacterial membranes, making it more challenging for bacteria to develop resistance through target modification or efflux pump overexpression .

Despite this reduced risk, bacteria can still develop resistance to AMPs through various mechanisms, such as forming biofilms. Biofilms are aggregates of bacterial cells encased in an extracellular polymeric substance, which can impede the penetration and efficacy of antimicrobial agents . Research on modified AMPs aims to overcome such resistance mechanisms. For example, N-terminal cholesterol-modified this compound(F34-R), known as Chol-37(F34-R), has shown effective anti-biofilm activity .

The development of new AMPs or modifications of existing ones, like this compound, often focuses on enhancing their activity against resistant strains and preventing resistance development. Analogs designed to increase positive charge or hydrophobicity have demonstrated enhanced antibacterial activity against various bacterial strains, including those that might otherwise exhibit resistance .

Comparative Analyses with Other Antimicrobial Peptides and Host Defense Peptides

Structural and Functional Commonalities with Other Cathelicidins (e.g., LL-37)

PMAP-37 is a cationic antimicrobial peptide derived from pig bone marrow, composed of 37 amino acid residues with a molecular weight of 4365.02 Da . Structurally, this compound is an amphiphilic α-helical peptide, which can transition from an irregular coiled structure to an α-helix-dominated structure in trifluoroethanol . Its amino acid sequence is GLLSRLRDFLSDRGRRLGEKIERIGQKIKDLSEFFQS . It is characterized by its amphiphilicity, cationic nature, and ability to form an α-helix, a common feature among many antimicrobial peptides .

Similar to this compound, human LL-37 is also a 37-amino acid cationic antimicrobial peptide derived from the human cathelicidin (B612621) hCAP-18 . Both this compound and LL-37 are linear peptides without disulfide bonds, and both primarily adopt an α-helical structure, which is crucial for their interaction with bacterial membranes . The conserved N-terminal cathelin-like preprotein domain and the highly variable C-terminal domain giving rise to the mature peptide are characteristic of cathelicidins . Pigs, unlike humans and mice which typically have only one cathelicidin, possess a diverse set of 11 cathelicidins, including PMAP-23, PMAP-36, and this compound . This indicates a shared evolutionary basis and a similar structural motif that underpins their antimicrobial activity.

Functionally, both this compound and LL-37 exhibit broad-spectrum antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria . For instance, this compound shows potent activity against Bacillus megaterium, Staphylococcus aureus, Escherichia coli, Salmonella typhimurium, and Pseudomonas aeruginosa . Similarly, LL-37 is known to target various bacteria, viruses, and fungi . A common functional mechanism shared by these cathelicidins is the disruption of bacterial cell membranes, leading to permeabilization and subsequent cell lysis . Beyond direct antimicrobial action, cathelicidins like LL-37 are recognized for their immunomodulatory functions, including modulating inflammatory responses, chemo-attraction, and promoting wound healing . While this compound's immunomodulatory effects are less explored compared to LL-37, its classification as a cathelicidin suggests potential for similar host defense roles .

Differential Mechanisms of Action Compared to Other Classes of Antimicrobial Peptides

The primary mechanism of action for this compound involves interacting with and disrupting the negatively charged bacterial cell membranes . This interaction leads to rapid permeabilization of both the outer and inner membranes of bacteria, such as E. coli, causing leakage of intracellular contents and ultimately cell death . This non-specific membrane-targeting mechanism is characteristic of many antimicrobial peptides (AMPs), offering an advantage over conventional antibiotics, which often target specific enzymes and are thus more prone to inducing bacterial resistance .

Synergistic Interactions with Conventional Antimicrobial Agents in Preclinical Studies

Preclinical studies have demonstrated that this compound and other related antimicrobial peptides can exhibit synergistic interactions when combined with conventional antimicrobial agents, offering a promising strategy to combat antibiotic resistance . Combination therapy using AMPs and traditional antibiotics can enhance beneficial effects, allow for lower dosages of drugs, and potentially delay or prevent the emergence of resistance to either agent . The synergy often arises from complementary mechanisms of action, where the AMP can facilitate the antibiotic's entry into bacterial cells .

Specific research findings on this compound's synergistic interactions are still emerging, but studies on other porcine myeloid antimicrobial peptides provide insight. For example, PMAP-36, another porcine cathelicidin, has shown synergistic effects with gentamicin (B1671437) against Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213 . This synergy is attributed to the peptides' ability to permeabilize bacterial membranes, thereby enhancing the intracellular delivery of the aminoglycoside antibiotics . This mechanism, where AMPs disrupt bacterial membrane integrity, makes it easier for antibiotics, especially those targeting intracellular processes, to penetrate and exert their effects .

Beyond increased membrane permeability, other synergistic mechanisms observed with AMP-antibiotic combinations include the disruption of bacterial biofilms, direct potentiation of antibiotic efficacy, and the inhibition of bacterial resistance mechanisms . For instance, LL-37 has been reported to significantly reduce biofilm formation and, when combined with colistin, showed enhanced bactericidal activity against multidrug-resistant Escherichia coli . Such findings highlight the potential for this compound to likewise be used in combination therapies to improve the effectiveness of existing antibiotics and overcome drug resistance.

Conceptual Research Applications and Future Directions

Exploratory Studies for Advanced Infection Management Strategies

Exploratory studies have demonstrated the potent and broad-spectrum antimicrobial efficacy of PMAP-37, positioning it as a significant subject for advanced infection management. In vitro investigations confirm its robust activity against a range of bacterial pathogens, encompassing both Gram-positive and Gram-negative species, and also reveal antiviral properties .

Antimicrobial Spectrum and Efficacy: this compound has shown considerable effectiveness against Gram-positive bacteria such as Bacillus globigii and Staphylococcus aureus, and Gram-negative bacteria including Escherichia coli, Salmonella typhimurium, and Shigella flexneri . Its mechanism of action involves the rapid permeabilization of bacterial cell membranes, specifically disrupting the outer and inner membranes of E. coli within minutes of exposure . Beyond bacteria, this compound also exhibits antiviral activity, notably against the porcine epidemic diarrhea virus (PEDV) .

The following table summarizes key minimum inhibitory and bactericidal concentrations reported for this compound against various microbial strains:

PathogenTypeMinimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC)Reference
Bacillus globigiiGram-positiveMBC: 2.5 μM
Escherichia coliGram-negativeMBC: 5 μM
Various bacterial strainsGram-positive/NegativeMIC: ~1–4 μM

Endotoxin Neutralization: Beyond direct pathogen elimination, this compound demonstrates significant neutralizing effects on bacterial endotoxins. It can effectively neutralize nitric oxide production in macrophage cell lines that have been stimulated with various forms of lipopolysaccharide (LPS), Lipid A, or lipoteichoic acid (LTA) . Furthermore, flow cytometric analysis has confirmed this compound's ability to inhibit LPS binding to macrophages and to neutralize the negative charge of bacterial membranes and LPS micellar surfaces . These properties suggest this compound’s dual functionality in infection management by both directly combating pathogens and modulating host inflammatory responses.

Translational Research Directions for Novel Antimicrobial Agent Development

The escalating global challenge of antimicrobial resistance necessitates the development of novel antimicrobial agents, where this compound represents a promising translational research target. Its inherent broad-spectrum activity and membrane-disrupting mechanism offer a foundation for developing new therapeutic compounds .

Translational efforts have primarily focused on modifying the peptide's primary and secondary structures to enhance its efficacy, stability, and therapeutic index. Strategies include increasing hydrophobicity and positive charge through amino acid substitutions .

Engineered Analogs and Enhanced Efficacy: Several analogs of this compound have been developed, exhibiting improved antimicrobial properties and in vivo therapeutic effects:

This compound(K20/27-I): This analog, designed with increased hydrophobicity, demonstrated enhanced antibacterial activity (up to four times) compared to the native peptide. It exhibited significant therapeutic effects in mice infected with Staphylococcus aureus ATCC25923 and Salmonella typhimurium SL1344, improving clinical symptoms, reducing tissue lesions, decreasing bacterial loads, and increasing survival rates .

This compound(F34-R): By replacing phenylalanine at position 34 with arginine, this analog was developed to increase positive charge. This compound(F34-R) showed lower minimal inhibitory concentrations against most bacterial strains compared to this compound . Crucially, it demonstrated therapeutic efficacy comparable to, or even superior to, conventional antibiotics like ceftiofur (B124693) sodium in Listeria monocytogenes infection models . In vivo studies also revealed its capacity to reduce bacterial content and inflammatory damage in the lungs and liver, leading to reduced mortality .

Chol-37(F34-R): This is an N-terminal cholesterol-modified derivative of this compound(F34-R). This modification significantly improved its antibacterial and anti-biofilm activities, alongside enhanced stability across various pH, salt, serum, and temperature conditions . Chol-37(F34-R) also displayed excellent bactericidal efficacy and therapeutic effects in infected mice, including promoting wound healing and reducing abscesses .

The success in developing these potent analogs underscores the potential for this compound-derived compounds to address the urgent need for new antimicrobial agents, particularly against multidrug-resistant microorganisms .

Investigation into Advanced Delivery System Concepts for this compound

The development of advanced delivery systems is critical for the clinical translation of peptide-based therapeutics like this compound, primarily addressing challenges such as metabolic instability and susceptibility to proteolytic degradation in vivo . Research is actively exploring various strategies to enhance the stability, bioavailability, and targeted delivery of this compound and its analogs.

Peptide Modifications for Enhanced Stability and Efficacy: A key approach involves chemical modifications that intrinsically improve the peptide's properties, thereby facilitating its delivery. N-terminal cholesterol modification, as seen with Chol-37(F34-R), is a notable example. This modification not only enhances antibacterial and anti-biofilm activity but also significantly improves the peptide's stability against a range of environmental stressors, including varying pH levels, high salt concentrations, serum components, and even boiling temperatures . This intrinsic enhancement of stability can reduce the need for complex external encapsulation methods.

Recombinant Expression for Production Scale-Up: The successful recombinant expression of this compound(F34-R) in Pichia pastoris is a significant step towards scalable and cost-effective production of the peptide . Large-scale production is a prerequisite for developing advanced delivery systems and subsequent clinical applications.

Conceptual Advanced Delivery Strategies: While specific advanced delivery systems for this compound are still in conceptual or early development phases, general approaches applicable to antimicrobial peptides include:

Nanocarriers: Lipid nanoparticles, such as liposomes and nanostructured lipid carriers, are highly versatile for delivering both lipophilic and hydrophilic active pharmaceutical ingredients, including peptides. They can extend pharmacokinetics and enable controlled drug release.

Solid Mesoporous Carriers: These materials offer a scaffold for peptide loading and controlled release, providing protection from degradation and potential for targeted delivery.

Prodrug Strategies: Designing prodrugs can improve absorption, reduce toxicity, or provide targeted release by modifying the peptide into an inactive form that is activated in vivo.

Functionalized Materials: The concept of attaching AMPs to materials, such as the reported attachment of PMAP-36 (an analog) to cotton for functionalized textiles, suggests topical or device-based delivery applications where the peptide can exert its effects locally .

These approaches aim to overcome the biological barriers and inherent limitations of peptides, paving the way for effective and sustained therapeutic applications of this compound.

Identification of Unexplored Biological Activities and Signaling Pathways

Beyond its direct antimicrobial actions, this compound exhibits a range of immunomodulatory activities, highlighting its potential involvement in complex biological processes and signaling pathways that warrant further exploration.

Immunomodulatory Functions: this compound's ability to neutralize nitric oxide production in macrophage cell lines stimulated by various forms of LPS, Lipid A, or LTA is a key indicator of its immunomodulatory potential . Furthermore, its capacity to inhibit LPS binding to macrophages suggests a direct role in regulating inflammatory responses triggered by bacterial components .

Antimicrobial peptides, including cathelicidins like this compound, are known to contribute to host defense by modulating immune cell function. These broader functions include:

Immune Cell Modulation: this compound, as part of the cathelicidin (B612621) family, is anticipated to activate immune cells, promote their proliferation, and influence the secretion of immunoglobulins and various cytokines .

Regulation of Inflammatory Mediators: The peptide's impact on nitric oxide production and LPS binding points towards its role in regulating the content and expression of inflammatory mediators .

Tissue Repair and Homeostasis: this compound's potential to promote wound healing and regulate processes like autophagy and apoptosis further broadens its biological scope beyond direct pathogen killing . These activities suggest a role in maintaining tissue integrity and facilitating recovery during infection.

Signaling Pathways for Further Investigation: While direct, detailed mechanistic studies on this compound's specific signaling pathways are ongoing, insights from other cathelicidins, such as human LL-37, provide a conceptual framework for unexplored areas:

Toll-like Receptor (TLR) Pathways: Given this compound's interaction with LPS and macrophages, further investigation into its influence on TLR4 signaling pathways, potentially involving internalization and activation of intracellular TLR4, is warranted .

MAPK and NF-κB Pathways: Other cathelicidins have been shown to modulate signaling cascades such as the p38MAPK-dependent pathway, NF-κB-dependent pathway, and ERK1/2 MAPK pathway, influencing chemokine production and inflammatory responses. These pathways represent critical targets for understanding this compound's immunomodulatory effects.

P2X7 Receptor Signaling: Some AMPs can activate inflammasomes via the P2X7 receptor, which is involved in cytokine maturation. Exploring if this compound engages with this receptor could reveal new immunomodulatory mechanisms.

Interactions with Host Proteins: As seen with LL-37 and its interaction with intracellular GAPDH, this compound might also interact with specific host proteins to elicit its broader biological effects, influencing cellular processes indirectly.

Unraveling these unexplored biological activities and the intricate signaling pathways through which this compound exerts its effects will be crucial for fully harnessing its therapeutic potential in complex biological systems.

Compound Names and PubChem CIDs

Q & A

Basic: What experimental methodologies are recommended for cloning and analyzing PMAP-37 gene expression in porcine models?

Answer:
Cloning this compound involves extracting genomic RNA from porcine bone marrow, followed by RT-PCR amplification using primers specific to the this compound cDNA sequence. The amplified fragment (e.g., 282 bp) is ligated into vectors like pGEM-T Easy and transformed into E. coli DH5α for screening . For expression analysis, semi-quantitative RT-PCR with 18S rRNA as an internal control is optimized to assess transcriptional changes across developmental stages or experimental conditions. For example, this compound expression in pigs fluctuates with body weight, peaking at 20 kg and 40–60 kg but declining at 60–90 kg, highlighting the need for age/weight-matched controls .

Basic: What structural features of this compound contribute to its antibacterial activity?

Answer:
this compound is a cationic 37-residue peptide with a high propensity for α-helical conformation, critical for membrane interaction. Its amphipathic structure (hydrophobic and positively charged residues) enables insertion into bacterial membranes, causing permeabilization. Circular dichroism (CD) spectroscopy confirms structural transitions from random coil to α-helix in membrane-mimetic environments (e.g., trifluoroethanol) . Sequence alignment reveals homology to cecropins, suggesting evolutionary convergence in membrane-targeting mechanisms .

Advanced: How can researchers optimize this compound’s antibacterial efficacy through structural modifications?

Answer:
Modifications focus on enhancing hydrophobicity or positive charge. For example:

  • Cholesterol conjugation (this compound(F34-R)) improves membrane interaction, demonstrated via fluorescence microscopy showing increased cellular uptake and A260nm values indicating cytoplasmic leakage in bacteria .

  • Arginine substitutions at specific residues (e.g., analogs in Zhou et al., 2019) boost cationic charge, lowering minimal inhibitory concentrations (MICs) against Gram-negative and Gram-positive pathogens .
    Methodologically, activity is validated using broth microdilution assays (MIC determination) and inner membrane permeabilization tests in E. coli .

Advanced: How should researchers address contradictions in this compound expression data across experimental models?

Answer:
Discrepancies in expression trends (e.g., in vivo vs. in vitro responses to bovine lactoferrin (bLF)) require careful experimental design:

  • In vivo : Dietary bLF (0.125–0.25%) upregulates this compound expression in porcine bone marrow by 69–109% via semi-quantitative RT-PCR .
  • In vitro : bLF (10–1000 µg/mL) in cultured bone marrow cells shows no significant induction, suggesting microenvironmental factors (e.g., immune cell interactions) are critical .
    To resolve contradictions, use complementary techniques (e.g., qPCR, proteomics) and control for variables like cell type, incubation time, and dosage .

Advanced: What are the best practices for testing this compound’s antibacterial efficacy in complex biological systems (e.g., food preservation or semen extenders)?

Answer:

  • Food preservation : Express this compound in Pichia pastoris for scalable production. Efficacy is tested by treating plums with this compound(F34-R) (0.36 µg/mL), monitoring bacterial load via colony counts and cellular integrity via fluorescence microscopy .
  • Semen extenders : Use this compound at 0.5–3 µM to reduce bacterial contamination in porcine semen while preserving sperm viability. Cytotoxicity thresholds are critical; for example, PR-39 (20 µM) inhibits bacteria but damages sperm, whereas PMAP-36 lacks activity .
    Standardize assays (e.g., time-kill curves, LIVE/DEAD staining) and include negative controls (e.g., PBS) .

Advanced: How can researchers validate this compound’s mechanism of action against bacterial membranes?

Answer:

  • Inner membrane permeabilization : Use E. coli β-galactosidase assays with ONPG as a substrate. This compound disrupts membrane integrity, releasing cytoplasmic enzymes and increasing ONPG hydrolysis rates .
  • Fluorescence assays : SYTOX Green uptake quantifies outer membrane damage, while DiSC3(5) dye measures depolarization of inner membranes .
  • Electron microscopy : Visualize membrane ultrastructure changes (e.g., pore formation) in treated bacteria .

Advanced: What are the limitations of semi-quantitative RT-PCR in analyzing this compound expression, and how can they be mitigated?

Answer:
Semi-quantitative RT-PCR relies on 18S rRNA normalization, which may fail under extreme transcriptional changes. Limitations include:

  • Saturation effects during PCR amplification.
  • Non-linear correlation between template concentration and product yield.
    Mitigation strategies:
  • Use quantitative RT-PCR (qPCR) with SYBR Green or TaqMan probes for absolute quantification.
  • Validate results via Western blotting or ELISA to correlate mRNA and protein levels .

Basic: How is this compound’s gene expression regulated during porcine development?

Answer:
this compound expression is dynamically regulated by body weight:

  • Newborn to 20 kg : Expression increases, likely due to immune system maturation.
  • 20–40 kg : Decline correlates with reduced infection susceptibility.
  • 40–60 kg : Rebound during growth phases.
  • 60–90 kg : Steady decline as metabolic priorities shift .
    This pattern suggests developmental and metabolic cues influence innate immunity, necessitating longitudinal studies in age-stratified cohorts .

Advanced: What computational tools are recommended for predicting this compound’s structure-activity relationships?

Answer:

  • Helical wheel projections : Identify amphipathic regions (e.g., HeliQuest software).
  • Molecular dynamics simulations : Model peptide-lipid bilayer interactions (e.g., GROMACS).
  • Machine learning : Predict antimicrobial activity using algorithms trained on peptide sequences (e.g., CAMPR3) .
    Experimental validation via CD spectroscopy and MIC assays is essential to confirm predictions .

Advanced: How can researchers ensure reproducibility in this compound studies across laboratories?

Answer:

  • Detailed protocols : Publish vector constructs, primer sequences, and PCR conditions (e.g., MgCl₂ concentration, cycle numbers) .
  • Standardized assays : Use CLSI guidelines for MIC determinations and include reference strains (e.g., E. coli ATCC 25922).
  • Data transparency : Share raw data (e.g., chromatograms, spectra) in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.